molecular formula C15H17N B1270858 Benzyl[(4-methylphenyl)methyl]amine CAS No. 55096-86-1

Benzyl[(4-methylphenyl)methyl]amine

Cat. No. B1270858
CAS RN: 55096-86-1
M. Wt: 211.3 g/mol
InChI Key: DEIYMPNQHPOHSK-UHFFFAOYSA-N
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Description

Benzyl[(4-methylphenyl)methyl]amine, also known as 4-methylbenzylmethylamine, is an organic compound with the chemical formula C15H17N. It is a white crystalline solid that is soluble in most organic solvents. It is used in the preparation of various bioactive compounds such as anticonvulsants .


Synthesis Analysis

The synthesis of benzylic amines like Benzyl[(4-methylphenyl)methyl]amine can be achieved by palladium-catalyzed carbonylative aminohomologation of aryl halides . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .


Molecular Structure Analysis

The molecular formula of Benzyl[(4-methylphenyl)methyl]amine is C15H17N . The InChI code is 1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)CNCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl[(4-methylphenyl)methyl]amine include a molecular weight of 211.30 g/mol . The compound has a rotatable bond count of 4 . The topological polar surface area is 12 Ų . The refractive index n20/D is 1.534, the boiling point is 195 °C, the melting point is 12-13 °C, and the density is 0.952 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Chiral Diols

(S)-(-)-α-Methylbenzylamine, a compound structurally related to Benzyl[(4-methylphenyl)methyl]amine, has been used in a derivatization protocol to analyze the enantiomeric excess of chiral diols .

Synthesis of Highly Substituted, Chiral Pyrrole

(S)-(-)-α-Methylbenzylamine has also been used in a one-pot, multi-component synthesis of a highly substituted, chiral pyrrole . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYMPNQHPOHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373454
Record name benzyl[(4-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[(4-methylphenyl)methyl]amine

CAS RN

55096-86-1
Record name 4-Methyl-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55096-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl[(4-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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